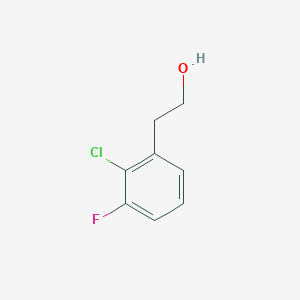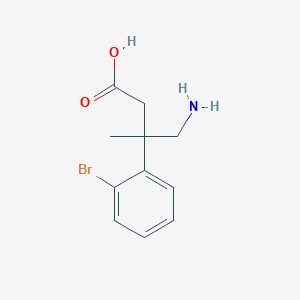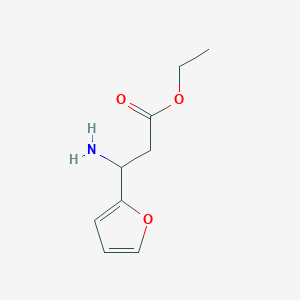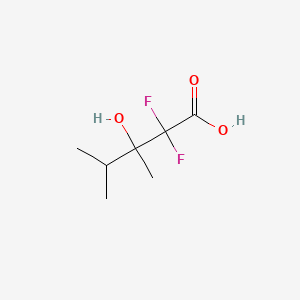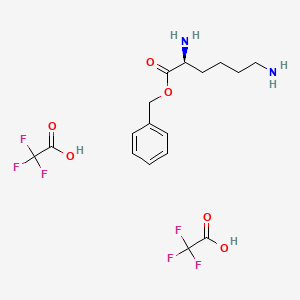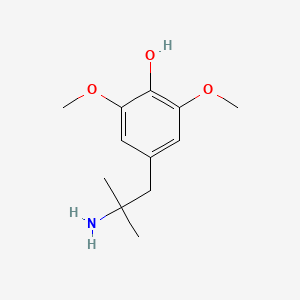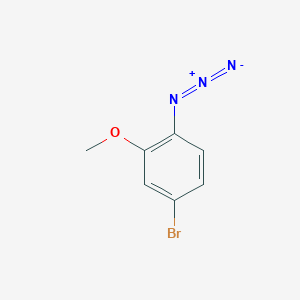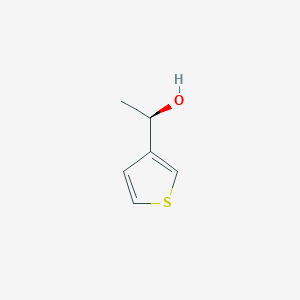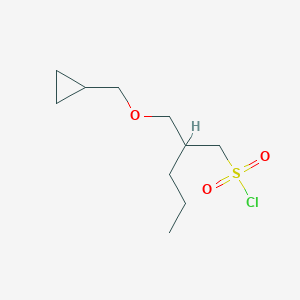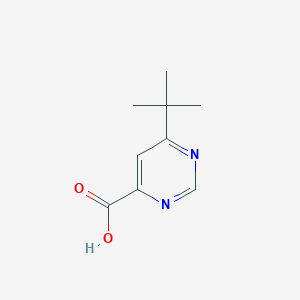![molecular formula C8H15NO2 B13614997 Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate is an organic compound with the chemical formula C8H15NO2 It is a derivative of cyclobutane, featuring an aminomethyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with appropriate reagents. One common method is the esterification of cyclobutaneacetic acid with methanol in the presence of an acid catalyst. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, primary amines.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclobutane-containing molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester
- Cyclobutaneacetic acid, 3-(aminomethyl)-
Uniqueness
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate is unique due to its specific combination of functional groups and cyclobutane ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl 2-[3-(aminomethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-6-2-7(3-6)5-9/h6-7H,2-5,9H2,1H3 |
Clé InChI |
ANLUNYPYQKQBTL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


